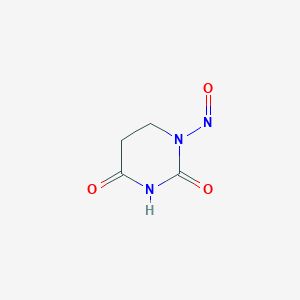

1-Nitroso-5,6-dihydrouracil

Description

Structure

3D Structure

Properties

CAS No. |

16813-36-8 |

|---|---|

Molecular Formula |

C4H5N3O3 |

Molecular Weight |

143.1 g/mol |

IUPAC Name |

1-nitroso-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C4H5N3O3/c8-3-1-2-7(6-10)4(9)5-3/h1-2H2,(H,5,8,9) |

InChI Key |

NTUQAPWIPIIWLT-UHFFFAOYSA-N |

SMILES |

C1CN(C(=O)NC1=O)N=O |

Canonical SMILES |

C1CN(C(=O)NC1=O)N=O |

Other CAS No. |

16813-36-8 |

Synonyms |

1-nitroso-5,6-dihydrouracil |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Nitroso 5,6 Dihydrouracil

Modern Approaches to 1-Nitroso-5,6-dihydrouracil Synthesis

The primary route for synthesizing this compound (NDHU) involves the direct nitrosation of its precursor, 5,6-dihydrouracil (DHU). nih.govdfg.deontosight.ai This process can occur both through targeted chemical synthesis and endogenously under certain physiological conditions. nih.govnih.gov

Nitrosation Reactions of Dihydrouracil (B119008) Scaffolds

The formation of this compound is achieved through the reaction of a nitrosating agent with the dihydrouracil scaffold. nih.govontosight.ai This reaction typically involves an electrophilic attack on the nitrogen atom at the 1-position of the dihydrouracil ring by a nitrosonium ion (NO⁺) or other nitrosating species.

Endogenous formation has been observed where salivary nitrite (B80452) reacts with dihydrouracil. nih.gov Dihydrouracil is a normal intermediate in mammalian pyrimidine (B1678525) metabolism, formed from the reduction of uracil (B121893). nih.gov The presence of both dihydrouracil and a source of nitrite, such as sodium nitrite, can lead to the in vivo formation of NDHU. nih.govnih.gov Studies in rats have demonstrated that co-administration of DHU and sodium nitrite leads to the formation of NDHU, supporting the hypothesis of its endogenous formation. nih.govnih.gov

Control of Reaction Conditions for Compound Purity and Yield

The efficiency of the nitrosation of dihydrouracil is highly dependent on the reaction conditions. The reaction proceeds at a moderate rate compared to other amides and is significantly influenced by pH. nih.gov

Acidic conditions, such as those found in the stomach, favor the nitrosation reaction by promoting the formation of the active nitrosating species from nitrite. nih.gov In laboratory settings, analogous nitrosation reactions for similar uracil derivatives utilize specific conditions to control the reaction outcome. For instance, the nitrosation of 6-amino-3-methyluracil (B15044) can be performed using:

HCl/NaNO₂ Method : This approach uses 1N hydrochloric acid at a controlled temperature of 0°C. A solution of sodium nitrite is added dropwise to manage the reaction rate.

Acetic Acid-Mediated Nitrosation : A milder method using glacial acetic acid (pH ~4) at room temperature (25°C) can also be employed, which may offer improved selectivity.

While specific yield data for the laboratory synthesis of this compound is not extensively detailed in the reviewed literature, the kinetic data for the nitrosation of dihydrouracil shows a relatively low rate constant of 1.0 M⁻² min⁻¹ at 25°C, indicating a moderately paced reaction. researchgate.net

Table 1: Factors Influencing Nitrosation of Dihydrouracil

| Parameter | Effect on Reaction | Reference |

|---|---|---|

| pH | Acidic conditions (e.g., stomach) favor the formation of the nitrosating agent, increasing the reaction rate. | nih.gov |

| Precursors | The presence of both dihydrouracil and a nitrite source is essential for the reaction to proceed. | nih.govnih.gov |

| Temperature | Lower temperatures (e.g., 0°C) are often used in laboratory synthesis to control the exothermic reaction. |

| Catalyst | Proton catalysis is key in acidic environments. | dfg.de |

Chemical Reactivity and Degradation Pathways of the Nitroso Group

The chemical behavior of this compound is characterized by the reactivity of its nitroso group, which dictates its stability and the types of intermediates it forms upon decomposition.

Hydrolytic Stability and Decomposition Kinetics

The stability of this compound is significantly affected by the pH of the medium. It undergoes base-catalyzed hydrolysis. nih.gov This decomposition process involves the breakdown of the molecule, leading to the formation of various products. nih.gov In contrast, the structurally related 5,6-dihydrocytosine (B12922437) is also known to be much less stable in aqueous solutions than its unsaturated counterpart, cytosine, undergoing hydrolytic deamination. nih.gov This suggests that the saturated 5,6-dihydro-pyrimidine ring is inherently less stable under hydrolytic conditions.

The decomposition of NDHU under basic conditions has been shown to yield specific products, indicating a defined degradation pathway. nih.gov

Table 2: Products of Base-Catalyzed NDHU Decomposition

| Reaction Condition | Major Product(s) | Yield | Reference |

|---|---|---|---|

| Hydrolysis (pH 8) | 3-Hydroxypropionic acid | 72% | nih.gov |

| Acrylic acid | 6% | nih.gov | |

| Methanolysis | 3-Methoxypropionic acid | Quantitative | nih.gov |

Intermediate Species Generation in Chemical Reactions

The decomposition of this compound proceeds through the formation of distinct reactive intermediates. Base-catalyzed decomposition is proposed to generate a 2-carboxyethyl carbonium-ion-type intermediate. nih.gov This highly reactive species is responsible for the formation of the observed degradation products like 3-hydroxypropionic acid and acrylic acid. nih.gov

In other reaction systems, such as radiolysis of uracil in the presence of nitric oxide (NO•), a stable intermediate product has been identified as likely being 5-hydroxy-6-nitroso-5,6-dihydrouracil. osti.gov This indicates that the dihydrouracil ring can undergo other transformations in conjunction with the chemistry of the nitroso group. Furthermore, the reaction of NDHU with biomolecules like DNA leads to the formation of adducts, such as 7-(2'-carboxyethyl)guanine (CEG), which points to the electrophilic nature of the intermediates generated during its decomposition. nih.gov

Endogenous Formation and Metabolic Origins of 1 Nitroso 5,6 Dihydrouracil

Pathways of 5,6-Dihydrouracil Metabolism

5,6-Dihydrouracil is a normal intermediate in the catabolism of the pyrimidine (B1678525) base, uracil (B121893). nih.govebi.ac.uk This metabolic process is crucial for the breakdown and recycling of nucleic acid components.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Activity and Dihydrouracil (B119008) Formation

The initial and rate-limiting step in uracil catabolism is the reduction of uracil to 5,6-dihydrouracil. wikipedia.orgmhmedical.com This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). wikipedia.org DPD is an NADPH-dependent enzyme that formally adds hydrogen across the 5,6-double bond of the uracil ring. mhmedical.comreactome.org

DPD activity is found in various tissues, with the highest concentrations typically in the liver and leukocytes. mhmedical.com The enzyme plays a critical role not only in endogenous pyrimidine metabolism but also in the breakdown of fluoropyrimidine chemotherapy drugs like 5-fluorouracil (B62378) (5-FU). wikipedia.orgnih.gov Genetic deficiencies in the DPYD gene, which encodes for DPD, can lead to a buildup of uracil and severe toxicity in patients receiving 5-FU. wikipedia.orgnih.gov The formation of 5,6-dihydrouracil is therefore a key metabolic step, producing the direct precursor for potential endogenous nitrosation. nih.gov

Downstream Catabolic Products: β-Ureidopropionic Acid and β-Alanine

Following its formation, 5,6-dihydrouracil is further metabolized. The enzyme dihydropyrimidinase catalyzes the hydrolytic ring opening of 5,6-dihydrouracil to form β-ureidopropionic acid (N-carbamoyl-β-alanine). lmdb.cahmdb.ca This intermediate is then acted upon by the enzyme β-ureidopropionase, which cleaves it to produce β-alanine, ammonia, and carbon dioxide. hmdb.caecmdb.ca

Both 5,6-dihydrouracil and its downstream metabolite, β-ureidopropionic acid, are found in human plasma and urine. nih.govdfg.de Reported levels of 5,6-dihydrouracil excreted in the urine of healthy individuals range from approximately 2 to 10 mg per day, with similar levels observed for β-ureidopropionic acid. nih.gov Both of these metabolites contain an amide structure that can be susceptible to nitrosation. dfg.denih.gov

Table 1: Key Enzymes and Metabolites in the Catabolism of Uracil

| Precursor | Enzyme | Product(s) |

|---|---|---|

| Uracil | Dihydropyrimidine Dehydrogenase (DPD) | 5,6-Dihydrouracil |

| 5,6-Dihydrouracil | Dihydropyrimidinase | β-Ureidopropionic Acid |

| β-Ureidopropionic Acid | β-Ureidopropionase | β-Alanine, CO₂, Ammonia |

Mechanisms of Endogenous Nitrosation of Uracil Derivatives

Endogenous nitrosation is a process where nitrosating agents, formed within the body, react with nitrogen-containing compounds like amines and amides to form N-nitroso compounds. dfg.dedfg.de This process is considered a potential source of human exposure to carcinogens. dfg.de

Role of Nitrite (B80452) and Primary/Secondary Amine Precursors in Physiological Conditions

The primary nitrosating agent under physiological conditions, particularly in the acidic environment of the stomach, is formed from nitrite. dfg.denih.gov Dietary nitrate (B79036) is converted to nitrite by bacteria in saliva. nih.gov In acidic conditions, nitrite forms nitrous acid (HNO₂), which can then generate dinitrogen trioxide (N₂O₃), a potent nitrosating agent. europa.eunih.gov

This nitrosating agent can react with various nitrogen-containing compounds, including secondary amines and amides. nih.govnih.gov 5,6-Dihydrouracil and its metabolite β-ureidopropionic acid are amide-containing compounds that can serve as precursors for nitrosation. dfg.denih.gov The reaction of the unprotonated nitrogen atom in the amide with the nitrosating agent leads to the formation of N-nitroso compounds, such as 1-nitroso-5,6-dihydrouracil. nih.goveuropa.eu While secondary amines are generally considered the most reactive species for nitrosation, other compounds with secondary NH-containing groups, including amides and ureas, can also undergo this reaction. nih.govconicet.gov.ar

Factors Influencing In Vivo Formation Rates

Several factors influence the rate of endogenous nitrosation in the body.

pH: The rate of nitrosation is highly dependent on pH. The process is generally enhanced in acidic conditions, such as those found in the stomach, which favor the formation of the active nitrosating species from nitrite. dfg.denih.gov However, at very low pH, the reactivity can decrease due to the protonation of the amine or amide precursor, making the nitrogen lone pair unavailable for reaction. nih.govnih.gov

Precursor Basicity: The basicity of the amine or amide precursor is a critical factor. dfg.dedfg.de Weakly basic amines (pKa < 9.5) are much more rapidly nitrosated than strongly basic amines (pKa > 9.5), which tend to remain in their protonated, less reactive state even at lower pH. dfg.denih.gov

Concentration of Precursors: The rate of formation is dependent on the concentrations of both the nitrosatable compound (e.g., 5,6-dihydrouracil) and the nitrosating agent (nitrite). europa.eu

Presence of Catalysts and Inhibitors: The reaction can be influenced by other substances. For instance, thiocyanate (B1210189) can accelerate nitrosation. ccsnorway.com Conversely, compounds like ascorbic acid (Vitamin C) can inhibit nitrosation by reducing the nitrosating agents. dfg.de

Temperature: Increased temperatures can enhance the rate of nitrosation. ccsnorway.com

Bacterial Activity: Certain bacteria found in saliva and the digestive tract possess enzymes that can catalyze nitrosation, particularly at neutral or basic pH. nih.gov

Table 2: Factors Affecting In Vivo Nitrosation Rates

| Factor | Effect on Nitrosation Rate | Rationale |

|---|---|---|

| Acidity (pH) | Optimal in acidic conditions (e.g., stomach) | Promotes formation of active nitrosating species (N₂O₃) from nitrite. dfg.denih.gov |

| Precursor Basicity | Higher for weakly basic amines/amides | Strongly basic precursors are protonated and less reactive at acidic pH. dfg.denih.gov |

| Precursor Concentration | Increases with higher concentrations | Reaction rate depends on the availability of both nitrite and the nitrosatable substrate. europa.eu |

| Catalysts (e.g., Thiocyanate) | Accelerates the reaction | Can act as a nucleophilic catalyst. ccsnorway.com |

| Inhibitors (e.g., Ascorbic Acid) | Decreases the reaction | Reduces nitrosating agents to non-reactive forms. dfg.de |

| Bacterial Enzymes | Can catalyze the reaction | Allows for nitrosation to occur at more neutral pH ranges. nih.gov |

Analytical Strategies for Quantifying Precursors and Endogenous Formation Products in Biological Systems

Detecting and quantifying the precursors and products of endogenous nitrosation in complex biological matrices like plasma, urine, and tissue requires highly sensitive and specific analytical methods. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose. nih.govnih.gov These methods offer the necessary selectivity to distinguish the analytes from a complex background and the sensitivity to measure the low concentrations typically present in biological systems.

For the analysis of 5,6-dihydrouracil and its related metabolites, several LC-MS/MS methods have been developed. nih.govnih.gov A typical workflow involves:

Sample Preparation: This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes and remove interfering substances from the plasma or urine sample. nih.govwindows.netresearchgate.net

Chromatographic Separation: The extracted analytes are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), often with a reversed-phase column (e.g., C18). ebi.ac.ukresearchgate.net

Mass Spectrometric Detection: The separated compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This mode provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte and its corresponding stable isotope-labeled internal standard. researchgate.net

These validated methods allow for the accurate quantification of uracil, 5,6-dihydrouracil, and downstream metabolites like β-ureidopropionic acid in biological fluids, enabling studies on pyrimidine metabolism and the potential for endogenous formation of nitrosated products. nih.govnih.gov Similar mass spectrometry-based approaches have been developed to detect the DNA adducts, such as 7-(2′-carboxyethyl)guanine, that can result from exposure to compounds like this compound, providing a way to assess in vivo exposure and potential biological effects. nih.govnih.gov

Table 3: Analytical Techniques for Quantifying Uracil Pathway Metabolites

| Technique | Sample Preparation | Detection Method | Analytes Measured |

|---|---|---|---|

| LC-MS/MS | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM) | Uracil, 5,6-Dihydrouracil, β-Ureidopropionic Acid, β-Alanine, 5-Fluorouracil and its metabolites. nih.govnih.govresearchgate.net |

| HPLC-UV | Plasma/Urine Extraction | UV Detection | Dihydrouracil, Uracil. ebi.ac.uk |

| GC-MS | Derivatization | Isotope Ratio Mass Spectrometry | ¹³CO₂ (from labeled ¹³C-uracil metabolism). nih.gov |

Molecular Interactions with Nucleic Acids and Cellular Components

DNA Adduct Formation Mechanisms by 1-Nitroso-5,6-dihydrouracil

The interaction of this compound with DNA is characterized by the formation of covalent adducts, which are critical in understanding its biological activity.

Formation of 7-(2'-Carboxyethyl)guanine (7-CEG) Adducts on DNA

A primary mechanism of NDHU's interaction with DNA involves the formation of 7-(2'-carboxyethyl)guanine (7-CEG) adducts. nih.govepa.gov When radioactively labeled NDHU is reacted with DNA and RNA at a pH of 8, the formation of 7-CEG is observed. nih.gov This adduct has been identified in both in vitro and in vivo studies. nih.gov In laboratory settings, the reaction of NDHU with DNA results in the 7-CEG adduct accounting for a significant portion of the total radioactivity bound to the DNA. nih.gov

Following administration of NDHU to rats, 7-CEG, along with other adducts, has been detected in liver DNA and RNA. nih.gov These adducts have been shown to persist in the liver DNA for extended periods, up to 33 days after exposure. nih.gov It is noteworthy that while 7-CEG constitutes a major adduct in vitro, it represents a smaller, yet significant, fraction of the total adducts formed in the liver DNA of living organisms. nih.gov The formation of 7-CEG has also been linked to other compounds, such as the tobacco-specific nitrosamine (B1359907) 3-(methylnitrosamino)propionic acid (MNPA) and the reaction of acrylic acid with DNA. nih.gov

Identification of Electrophilic Intermediates Responsible for DNA Adduct Formation

The formation of DNA adducts by NDHU is mediated by highly reactive electrophilic intermediates. epa.gov Base-catalyzed hydrolysis of NDHU leads to the formation of a 2-carboxyethyl carbonium-ion-type intermediate. nih.gov This reactive species is considered the primary electrophile responsible for attacking the nucleophilic sites on DNA bases, leading to adduct formation. epa.gov Specifically, this 2-carboxyethylcarbonium ion reacts with the N7 position of guanine (B1146940) residues in DNA to form the 7-(2'-carboxyethyl)guanine adduct. epa.gov

The generation of this electrophilic intermediate is a key step in the bioactivation of NDHU. epa.gov The chemical reactivity of this intermediate dictates its interaction with cellular macromolecules like DNA, ultimately leading to the observed genotoxic effects.

Specificity and Sequence Preferences of Adduct Formation on the DNA Helix

While the formation of 7-CEG at the N7 position of guanine is a well-established consequence of NDHU exposure, the specificity and any potential sequence preferences for this adduction along the DNA helix are areas of ongoing investigation. Generally, the N7 position of guanine is a common site for modification by various alkylating agents due to its high nucleophilicity. The formation of bulky adducts can significantly disrupt the helical structure of DNA and interfere with normal Watson-Crick base pairing. nih.gov The specific sequence context surrounding a guanine residue can influence its reactivity and accessibility to electrophilic attack, potentially leading to "hotspots" for adduct formation. However, detailed studies specifically mapping the sequence preferences of NDHU-induced adduct formation are not extensively documented in the provided search results.

DNA Damage Induction and Repair Responses

The formation of DNA adducts by this compound initiates a cascade of cellular responses, including the induction of various forms of DNA damage and the activation of repair pathways.

Mechanism of Single-Strand and Double-Strand DNA Break Induction

Exposure to NDHU has been shown to induce both single-strand and double-strand breaks in liver DNA. nih.gov The formation of these breaks is a direct consequence of the chemical instability of the DNA adducts formed and the subsequent cellular processing of this damage. The initial formation of 7-CEG adducts creates a chemically labile glycosidic bond between the modified guanine base and the deoxyribose sugar of the DNA backbone. This instability can lead to the spontaneous loss of the adducted base, a process known as depurination, which results in an apurinic (AP) site. nih.gov

These AP sites are then recognized and processed by cellular DNA repair enzymes. The repair process often involves enzymatic cleavage of the phosphodiester backbone adjacent to the AP site, which manifests as a single-strand break. If two such breaks occur in close proximity on opposite strands of the DNA, a double-strand break can result. Studies have shown that the DNA damage induced by NDHU can be significant, with a measurable number of strand breaks per unit of DNA. nih.govoup.com Interestingly, a significant portion of the DNA damage caused by NDHU has been observed to persist for an extended period, which may contribute to its carcinogenic potential. nih.govoup.com

Interference with DNA Replication and Transcription Processes

The presence of NDHU-induced DNA adducts and the subsequent DNA strand breaks can significantly interfere with fundamental cellular processes such as DNA replication and transcription. ontosight.ai If not repaired, these DNA lesions can act as physical blocks to the progression of DNA and RNA polymerases along the DNA template. nih.govbiorxiv.org

During DNA replication, the polymerase may stall at the site of an adduct, leading to incomplete replication and the generation of abnormal replication intermediates. biorxiv.orgbiorxiv.org This can trigger a state of replication stress. biorxiv.orgbiorxiv.org Similarly, during transcription, the presence of a bulky adduct like 7-CEG in the template strand can hinder the movement of RNA polymerase, thereby inhibiting the synthesis of RNA molecules and disrupting gene expression. nih.govki.se The persistence of these adducts and the resulting interference with replication and transcription can lead to mutations and genomic instability, which are hallmarks of carcinogenesis. nih.gov

Cellular Signaling and Repair Pathways Activated by this compound-Induced DNA Damage

This compound is a potent carcinogen known to induce significant damage to cellular DNA. sigmaaldrich.cnresearchgate.net Its interaction with DNA results in the formation of specific adducts and structural damage, which in turn activates a complex network of cellular signaling and repair mechanisms designed to maintain genomic integrity.

The primary mechanism of NDHU-induced DNA damage involves its decomposition, which is thought to produce a 2-carboxyethyl carbonium-ion-type intermediate. oup.com This reactive species alkylates DNA, with the primary and most well-characterized lesion being the formation of 7-(2'-carboxyethyl)guanine (CEG). oup.comepa.gov The formation of this adduct has been demonstrated both in vitro and in vivo in rat liver DNA. oup.com In addition to forming base adducts, NDHU has been shown to induce both single-strand and double-strand breaks in liver DNA. nih.govunsw.edu.au

Given that the parent structure of NDHU is a dihydrouracil (B119008), the BER pathway is a likely first line of defense. BER is responsible for correcting small, non-helix-distorting base lesions, including those caused by alkylation and oxidation. bmbreports.org The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. bmbreports.org In mammalian cells, oxidized pyrimidines like 5,6-dihydrouracil are recognized and removed by the NTH1 DNA glycosylase, initiating the BER pathway. nih.gov Studies on mNTH1-deficient cells have shown that while NTH1 is the primary enzyme, other DNA glycosylases can also participate in the removal of dihydrouracil, leading to a single-nucleotide patch base excision repair. nih.gov It is plausible that the dihydrouracil component of NDHU or its adducts are recognized by such glycosylases.

The strand breaks induced by NDHU would activate separate repair pathways. Single-strand breaks are typically repaired by a process involving PARP (Poly [ADP-ribose] polymerase) signaling, followed by recruitment of a scaffold protein like XRCC1, DNA polymerase, and DNA ligase. Double-strand breaks, which are particularly cytotoxic, are repaired by two major pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).

The signaling of this damage to the repair machinery involves key sensor proteins. The presence of bulky adducts and stalled replication forks can activate kinases like ATR (Ataxia Telangiectasia and Rad3-related), while double-strand breaks activate ATM (Ataxia Telangiectasia Mutated). These kinases phosphorylate a host of downstream targets to coordinate cell-cycle checkpoints and recruit repair proteins to the site of damage.

| Type of DNA Damage | Key DNA Lesion/Structure | Primary Repair Pathway | Key Proteins Involved |

|---|---|---|---|

| Base Alkylation | 7-(2'-carboxyethyl)guanine (CEG) | Base Excision Repair (BER) | DNA Glycosylases (e.g., NTH1), AP Endonuclease, DNA Polymerase, DNA Ligase |

| Strand Breaks | Single-Strand Breaks (SSBs) | Single-Strand Break Repair (SSBR) | PARP, XRCC1, DNA Polymerase, DNA Ligase |

| Strand Breaks | Double-Strand Breaks (DSBs) | Non-Homologous End Joining (NHEJ) / Homologous Recombination (HR) | Ku70/80, DNA-PKcs (NHEJ); RAD51, BRCA1/2 (HR) |

| Damage Signaling | DNA Adducts, Strand Breaks | DNA Damage Response (DDR) | ATM, ATR |

Interactions with RNA and Other Biomolecules

Beyond its well-documented effects on DNA, this compound also interacts with other crucial cellular biomolecules, including RNA and proteins. These interactions can disrupt normal cellular processes such as protein synthesis and enzyme function.

Potential for RNA Alkylation and Modification

The electrophilic intermediate generated from NDHU that alkylates DNA is also capable of modifying RNA. oup.com Studies have shown that following administration of radioactively labeled NDHU to rats, radioactive fractions, including the 7-(2'-carboxyethyl)guanine (CEG) adduct, were detected in hydrolysates of liver RNA. oup.com This provides direct evidence of RNA alkylation by NDHU.

RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), feature numerous sites susceptible to alkylation. Post-transcriptional modifications of RNA are a natural and widespread phenomenon, with over 150 different types of modifications known to exist, playing critical roles in regulating gene expression. nih.govfrontiersin.org These modifications can influence RNA stability, splicing, transport, and translation.

While many RNA modifications are enzymatic and highly regulated, the alkylation by NDHU is a non-enzymatic, damaging event. Such aberrant modification can interfere with the normal function of RNA. For instance, modification of nucleobases within the coding sequence of an mRNA could lead to translational errors, while adducts in tRNA could impair its amino acid carrying capacity or its ability to recognize codons on the ribosome. Modification of rRNA, a core component of the ribosome, could disrupt the entire protein synthesis machinery.

| Interaction Type | Evidence | Potential Consequence |

|---|---|---|

| RNA Alkylation | Detection of 7-(2'-carboxyethyl)guanine (CEG) in liver RNA hydrolysates. oup.com | Interference with RNA stability, processing, and translation. |

| Disruption of Transcription | General property of nitroso compounds that interact with nucleic acids. thegoodscentscompany.com | Altered gene expression levels. |

Non-Covalent Binding and Protein Interactions

In addition to covalent modification of nucleic acids, the metabolites of NDHU can interact with proteins. A significant interaction identified for the parent dihydropyrimidine (B8664642) structure involves the formation of covalent crosslinks between DNA and proteins. biorxiv.org The accumulation of dihydropyrimidines or their degradation products can induce these crosslinks, and has been shown to specifically result in the covalent trapping of DNA polymerase η. biorxiv.org DNA polymerase η is a translesion synthesis (TLS) polymerase that functions at blocked replication forks; trapping this enzyme would stall DNA replication and repair, contributing to cytotoxicity. biorxiv.org

While specific studies on the non-covalent binding of this compound to proteins are not extensively detailed in the available literature, such interactions are plausible. Small molecules frequently bind non-covalently to proteins through hydrophobic interactions, hydrogen bonds, and van der Waals forces, often fitting into active sites or allosteric regulatory sites of enzymes. Such binding could inhibit or alter the function of key cellular proteins, including those involved in metabolism, signaling, or DNA repair itself. The formation of the CEG adduct has been linked to the anticancer agent and rat liver carcinogen, this compound, which is activated to form an electrophilic species. epa.gov This reactivity suggests a high potential for interaction with various nucleophilic sites found in proteins, not just nucleic acids.

Advanced Spectroscopic and Analytical Characterization of 1 Nitroso 5,6 Dihydrouracil and Its Metabolites

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a cornerstone in the study of NDHU, offering unparalleled sensitivity and specificity for detecting and quantifying the compound and its derivatives.

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying DNA adducts formed from compounds like NDHU. ugent.bere-place.be This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. re-place.be When coupled with liquid chromatography (LC), HRMS enables the separation and identification of specific DNA adducts from complex mixtures, such as DNA hydrolysates. ugent.bere-place.be

One of the key DNA adducts formed from NDHU is 7-(2'-carboxyethyl)guanine (7-CEGua). nih.govnih.gov The formation of 7-CEGua in the liver has been demonstrated in rats treated with NDHU. nih.gov HRMS can be used to confirm the identity of 7-CEGua in biological samples, providing evidence for the endogenous formation of NDHU and its subsequent reaction with DNA. nih.gov The high resolving power of instruments like the Orbitrap allows for the differentiation of adducts with very similar masses, which is critical for untargeted DNA adduct profiling.

Recent advancements in LC-nanoelectrospray ionization (NSI)-HRMS/MS have further improved the sensitivity of DNA adduct detection, reaching limits of quantitation in the low femtomole range. mdpi.com This level of sensitivity is essential for detecting the low levels of adducts that may be present in human samples resulting from environmental or endogenous exposures.

Table 1: Key DNA Adducts of 1-Nitroso-5,6-dihydrouracil and Related Compounds

| Adduct Name | Parent Compound | Analytical Method | Biological Matrix |

| 7-(2'-carboxyethyl)guanine (7-CEGua) | This compound | LC-HRMS/MS | Liver DNA |

| O⁶-methyldeoxyguanosine | N-nitrosamines | LC-NSI-HRMS/MS | Leukocyte DNA |

| N⁷-methyldeoxyguanosine | N-nitrosamines | LC-MS/MS | Lung DNA |

This table provides examples of DNA adducts and the techniques used for their detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govwindows.netlcms.cz This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. lcms.cz

For the analysis of 5,6-dihydrouracil and its metabolites, LC-MS/MS methods have been developed and validated for use in clinical and research settings. windows.netresearchgate.net These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances from the biological matrix. windows.net The use of stable isotope-labeled internal standards is crucial for accurate quantitation, as it corrects for variations in sample preparation and instrument response. nih.gov

Selected reaction monitoring (SRM) is a common acquisition mode used in LC-MS/MS for quantification. In SRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte and internal standard, which provides a high degree of specificity and reduces background noise. This approach has been successfully applied to the quantification of 5,6-dihydrouracil in human plasma with excellent linearity and precision. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules, including DNA adducts and related compounds. It provides detailed information about the chemical environment and spatial arrangement of atoms within a molecule.

NMR spectroscopy plays a critical role in unequivocally determining the structure of DNA adducts. While mass spectrometry can provide the elemental composition and fragmentation pattern, NMR is often required to establish the exact site of adduction on the DNA base and the stereochemistry of the adduct. For instance, NMR has been instrumental in characterizing the structures of various guanine (B1146940) adducts, revealing the precise points of covalent attachment. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for elucidating the connectivity of atoms within a molecule. These experiments can help to definitively assign the protons and carbons in the structure of an adduct like 7-CEGua, confirming the linkage between the carboxyethyl group and the N7 position of the guanine ring. nih.gov Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, which is crucial for determining the conformation of the adduct within a DNA duplex.

The dihydrouracil (B119008) ring is not planar and can adopt various conformations, which can influence its biological activity and interactions. clockss.orgttu.ee NMR spectroscopy is a primary method for studying the conformational preferences of the dihydrouracil ring in solution. clockss.org

Proton-proton coupling constants (³J) obtained from ¹H NMR spectra are particularly informative for determining the dihedral angles between adjacent protons in the ring, which in turn defines the ring's pucker. clockss.org For 5,6-substituted dihydrouracils, the analysis of these coupling constants has provided evidence for a distorted half-chair conformation. clockss.org In this conformation, the N1-C2-N3-C4 portion of the ring is nearly planar, while C5 and C6 are displaced out of this plane. clockss.org The exact conformation can be influenced by the nature and orientation of the substituents on the C5 and C6 atoms. clockss.org Studies on dihydrouridine have shown that the presence of the saturated ring significantly affects the sugar conformation in RNA, promoting a C2'-endo pucker which allows for greater flexibility. researchgate.net

Table 2: Representative ¹H NMR Coupling Constants for Conformational Analysis of Dihydrouracil Derivatives

| Coupling Constant | Typical Value (Hz) | Dihedral Angle Information |

| ³J5a6a | ~11.5 | anti |

| ³J5e6e | ~2 | gauche |

| ³J5a6e | ~4.5 | gauche |

| ³J5e6a | ~1 | gauche |

This table presents typical coupling constants used in the conformational analysis of the dihydrouracil ring, based on studies of related compounds. The 'a' and 'e' refer to axial and equatorial protons, respectively.

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Structural Assignment of Dihydrouracil Derivatives

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. mdpi.commt.com These techniques are highly sensitive to molecular structure and can be used for the identification and structural assignment of dihydrouracil derivatives. researchgate.netrsc.org

IR and Raman spectroscopy are complementary techniques. spectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. mt.com Raman spectroscopy, on the other hand, is a light scattering technique that detects vibrations that cause a change in the polarizability of the molecule. osti.gov

For 5,6-dihydrouracil, theoretical and experimental studies have been conducted to assign the characteristic vibrational frequencies. researchgate.netrsc.org The IR spectra of 5,6-dihydrouracil show characteristic bands for the N-H stretching, C=O stretching, and various ring vibrations. researchgate.netresearchgate.net The positions and intensities of these bands can be used to identify the compound and to study its interactions with other molecules, such as water. tandfonline.com

The combination of experimental spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), has proven to be a powerful approach for the unequivocal assignment of the vibrational modes of dihydrouracil and its derivatives. researchgate.netresearchgate.net This detailed understanding of the vibrational spectra is essential for using these techniques as a tool for structural characterization in more complex systems. researchgate.net

Computational Chemistry and Structure Activity Relationship Sar Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens to scrutinize the intrinsic properties of 1-nitroso-5,6-dihydrouracil at the atomic level. These methods can predict molecular geometry, electronic charge distribution, and the energetics of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Approaches for Dihydrouracil (B119008) Compounds

Density Functional Theory (DFT) and ab initio methods are at the forefront of quantum chemical calculations for studying molecules like this compound. DFT methods, such as B3LYP, are known for their balance of computational cost and accuracy in predicting the electronic properties and structures of organic molecules. nih.govacs.org Ab initio methods, like Møller-Plesset perturbation theory (MP2), while computationally more demanding, can provide even more precise results. tandfonline.comresearchgate.net

Studies on the related compound, 5,6-dihydrouracil, have utilized these methods to investigate its molecular structure, vibrational spectra, and interactions with other molecules. nih.govtandfonline.comresearchgate.net For instance, DFT calculations have been employed to analyze the NMR spectra of 5,6-dihydrouracil in solution and to understand its solvation properties. nih.govacs.org Furthermore, anharmonic vibrational frequency calculations for 5,6-dihydrouracil have been performed using improved semiempirical potentials benchmarked against DFT and MP2 results, demonstrating the utility of these methods in accurately describing the molecule's dynamics. tandfonline.com These established computational protocols can be directly applied to this compound to elucidate the impact of the nitroso group on the geometry and electronic landscape of the dihydrouracil ring.

Table 1: Representative Quantum Chemical Methods for Dihydrouracil Compounds

| Method | Description | Common Applications |

| Density Functional Theory (DFT) | A quantum mechanical method that maps the many-electron problem onto a system of non-interacting electrons in an effective potential. The B3LYP functional is a popular choice. | Geometry optimization, electronic structure analysis, prediction of spectroscopic properties (NMR, IR), reaction mechanism studies. |

| Ab Initio Methods (e.g., MP2) | A family of quantum chemistry methods based on the first principles of quantum mechanics, without the use of empirical parameters. MP2 includes electron correlation effects. | High-accuracy energy calculations, investigation of intermolecular interactions, benchmarking for less computationally expensive methods. |

| Semiempirical Methods (e.g., PM3) | Quantum mechanical methods that use parameters derived from experimental data to simplify calculations. Can be improved by scaling against higher-level methods. | Rapid calculation of properties for large molecules, initial exploration of potential energy surfaces. |

Prediction of Reaction Energetics and Transition States in Nitrosation Reactions

A critical aspect of understanding the biological activity of this compound is its formation via nitrosation and its subsequent chemical reactions. Quantum chemical calculations are particularly adept at modeling reaction pathways, including the identification of transition states and the calculation of activation energies. frontiersin.org

For N-nitroso compounds in general, computational studies have been instrumental in elucidating the mechanisms of their metabolic activation to carcinogenic species. frontiersin.org These studies often focus on the enzymatic hydroxylation and subsequent decomposition to reactive electrophiles. frontiersin.org By applying similar computational strategies to this compound, the energetics of its formation from 5,6-dihydrouracil and a nitrosating agent can be determined. Furthermore, the decomposition pathways of this compound, which may lead to DNA alkylation, can be mapped out. This involves locating the transition state structures for key reaction steps and calculating the associated energy barriers, which provides a quantitative measure of the reaction's feasibility.

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

To comprehend the biological effects of this compound, it is crucial to understand how it interacts with its potential cellular targets, such as DNA and proteins. Molecular docking and dynamics simulations are powerful computational techniques for predicting and analyzing these interactions at an atomic level.

Computational Prediction of Binding Affinity to DNA and Proteins

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a DNA molecule. This technique can provide insights into the binding mode and can be used to estimate the binding affinity. Given that this compound has been shown to induce DNA damage, molecular docking could be employed to model its interaction with DNA. nih.gov The simulations could reveal specific binding sites within the DNA grooves and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex.

Similarly, if specific protein targets of this compound are identified, docking studies could predict how the compound binds to these proteins. For instance, enzymes involved in nucleotide metabolism or DNA repair could be potential targets. nih.gov

Modeling of Conformational Changes Induced by Ligand Binding

Following the initial prediction of a binding pose by molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic picture of the binding event by accounting for the flexibility of both the ligand and the receptor.

For the this compound-DNA complex, MD simulations could reveal how the binding of the compound might alter the local structure of the DNA, potentially leading to distortions that could interfere with DNA replication or transcription. ontosight.ai These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. By observing the conformational changes in both the small molecule and its biological target, a deeper understanding of the molecular basis of its biological activity can be achieved.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information.

For N-nitroso compounds, QSAR models have been developed to predict their carcinogenic potential based on their molecular structures. nih.govtandfonline.com These models typically use a set of calculated molecular descriptors that encode various aspects of the molecule's physicochemical properties, such as its size, shape, and electronic characteristics. By applying pattern recognition techniques to a dataset of nitrosamines with known carcinogenic activity, discriminants can be developed to classify new compounds. nih.govacs.org

A QSAR study for a series of dihydrouracil derivatives, including this compound, could be envisioned. This would involve synthesizing a library of related compounds, measuring their biological activity (e.g., cytotoxicity or DNA damage potential), and then developing a QSAR model using a variety of molecular descriptors. Such a model could then be used to predict the activity of untested analogs and to guide the design of new compounds with desired properties.

Predictive Modeling of Molecular Interactions with Biological Systems

Predictive modeling of the molecular interactions of this compound with biological systems is a key area of computational toxicology. marquette.edu The primary goal is to foresee how this compound will interact with biological macromolecules, such as DNA and proteins, which can elucidate its mechanisms of action and potential toxicity.

Research has shown that N-nitroso compounds, including this compound, are potent carcinogens. dfg.de The carcinogenicity of this compound is attributed to its ability to act as a direct DNA-damaging agent. dfg.de Computational models can be employed to simulate the interaction of this compound with DNA. These models can predict the formation of DNA adducts, such as 7-carboxyethylguanine (7-CEG), which has been observed experimentally following exposure to this compound. dfg.de

The modeling process typically involves several steps:

Molecular Docking: This technique predicts the preferred orientation of this compound when it binds to a biological target, such as a specific site on a DNA strand or an enzyme's active site.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the this compound-target complex over time, helping to understand the stability of the interaction and any conformational changes that may occur.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model the chemical reactions involved in DNA adduct formation, providing a more detailed understanding of the electronic rearrangements that lead to covalent bonding between this compound and the biological target.

While specific predictive models exclusively for this compound are not extensively detailed in publicly available literature, the principles of computational toxicology and the known reactivity of this compound provide a strong basis for the application of these predictive modeling techniques. marquette.edu

Development of Descriptors for Chemical Structure and Biological Effect Correlation

The development of chemical descriptors is fundamental to establishing a quantitative structure-activity relationship (QSAR). These descriptors are numerical representations of a molecule's physicochemical properties and are correlated with its biological activity using statistical methods. marquette.edu For this compound, a variety of descriptors can be calculated to build QSAR models for predicting its biological effects.

These descriptors can be broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as its size, shape, and branching.

Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly relevant for understanding the reactivity of this compound.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of hydrophobicity, and molar refractivity. marquette.edu

The table below presents some predicted molecular descriptors for this compound, which could be utilized in QSAR studies.

| Descriptor Type | Descriptor Name | Predicted Value | Source |

| Physicochemical | XlogP | -1.3 | uni.lu |

| Physicochemical | Monoisotopic Mass | 143.0331 Da | uni.lu |

| Spectrometric | Predicted Collision Cross Section ([M+H]+) | 124.5 Ų | uni.lu |

| Spectrometric | Predicted Collision Cross Section ([M+Na]+) | 132.6 Ų | uni.lu |

| Spectrometric | Predicted Collision Cross Section ([M-H]-) | 125.5 Ų | uni.lu |

These descriptors, once calculated for a series of related compounds with known biological activities, can be used to construct a QSAR model. This model, often a mathematical equation, can then be used to predict the activity of new or untested compounds, including other nitroso-containing molecules. For instance, the Prediction of Activity Spectra for Substances (PASS) tool utilizes 2D structural formulas to predict a wide range of biological activities based on descriptors like Multilevel Neighbourhoods of Atoms (MNA). oup.com Such an approach could be applied to this compound to predict its broader biological activity spectrum.

Q & A

Q. What is the primary mechanism by which NDHU induces DNA damage, and how is this detected experimentally?

NDHU decomposes under basic conditions to generate a 2-carboxyethyl carbonium ion intermediate, which alkylates guanine residues in DNA to form the adduct 7-(2′-carboxyethyl)guanine (7-CEGua) . Detection methods include liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) with selected reaction monitoring (SRM), validated in rat liver DNA and in vitro reactions with synthetic DNA .

Q. What metabolic pathways lead to endogenous formation of NDHU in humans?

NDHU can form endogenously via nitrosation of 5,6-dihydrouracil (DHU), a metabolite of uracil produced by dihydropyrimidine dehydrogenase. DHU levels in human plasma (36 ng/mL) and urine (1.41 μmol/mmol creatinine) suggest potential exposure, particularly under conditions favoring nitrosation (e.g., high nitrite intake) . Analytical methods like HPLC-UV and LC-MS/MS are used to quantify DHU and its metabolites in biological samples .

Q. What in vivo models are commonly used to study NDHU-induced carcinogenicity?

MRC-Wistar rats are the primary model, with NDHU administered via drinking water or intraperitoneal injection. Endpoints include liver carcinoma induction, DNA strand breaks (measured via alkaline sucrose gradient centrifugation), and unscheduled DNA synthesis in hepatocyte cultures .

Advanced Research Questions

Q. How does the persistence of NDHU-induced DNA damage differ from structurally related compounds like 1-nitroso-5,6-dihydrothymine (NDHT), and what explains this disparity?

While NDHU and NDHT initially produce similar levels of DNA strand breaks (2.2–3.2 breaks/10⁸ daltons), 80% of NDHU-induced damage persists for 7 days, compared to rapid repair of NDHT damage . This persistence is attributed to NDHU’s stable carbonium ion intermediate, which facilitates prolonged alkylation. Structural differences (e.g., methyl group in NDHT) may reduce its reactivity or increase repair efficiency .

Q. What methodological challenges arise when extrapolating NDHU’s carcinogenic effects from rodents to humans?

Although 7-CEGua is detected in rat liver DNA, its presence in humans remains unconfirmed despite evidence of DHU nitrosation . Challenges include quantifying low adduct levels in human tissues, distinguishing endogenous vs. exogenous NDHU sources, and replicating human metabolic conditions (e.g., nitrosation rates, enzyme polymorphisms) in vitro .

Q. How do researchers reconcile contradictory data on NDHU’s organ-specific toxicity?

NDHU primarily targets the liver in chronic studies but causes myocardial damage in acute intraperitoneal toxicity tests . Experimental variables (dose, administration route, and exposure duration) influence outcomes. For example, aqueous NDHU solutions induce subcapsular liver lesions, while saline solutions cause cardiac toxicity, highlighting the need for standardized protocols .

Q. What advanced analytical techniques improve sensitivity in detecting NDHU-derived DNA adducts?

High-resolution mass spectrometry (HRMS) and isotope dilution methods enhance specificity for 7-CEGua detection in complex biological matrices. For example, reverse isotope-dilution procedures using ³H-labeled NDHU confirmed adduct identity in rat liver DNA . These methods address limitations of earlier HPLC-UV approaches, which lack sensitivity for trace adducts .

Data Interpretation and Experimental Design

Q. How can researchers optimize experimental designs to assess NDHU’s genotoxicity while minimizing confounding factors?

Key considerations include:

- Using partial hepatectomy in rodent models to synchronize hepatocyte proliferation, enhancing sensitivity to DNA damage .

- Incorporating controls for endogenous nitrosation (e.g., nitrite-free diets) to isolate NDHU-specific effects .

- Pairing alkaline sucrose gradient centrifugation with comet assays to quantify both strand breaks and crosslinks .

Q. What biomarkers are most reliable for monitoring human exposure to NDHU or its precursors?

Urinary DHU and plasma β-ureidopropionic acid (a downstream metabolite of DHU) are indirect biomarkers . Direct biomarkers like 7-CEGua require highly sensitive MS-based assays, which are still under development for human studies .

Contradictions and Future Directions

Q. Why does NDHU fail to induce mesotheliomas in rodents despite reported cases of peritoneal tumors?

Two mesotheliomas were observed in intraperitoneal NDHU studies, but these are rare and may reflect unique susceptibility in MRC-Wistar rats . Further studies should explore dose-response relationships and compare routes of administration (e.g., oral vs. intraperitoneal) to clarify tissue-specific carcinogenicity.

Q. How can computational models complement experimental data to predict NDHU’s reactivity and metabolic fate?

Quantum mechanical calculations of NDHU’s decomposition kinetics and molecular dynamics simulations of DNA-adduct stability could refine risk assessments. These models should integrate experimental data on carbonium ion reactivity and adduct repair rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.